Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 2135336-63-7) is a fully substituted 1-arylpyrazole-3-carboxylate ester featuring a 3-methyl-4-nitrophenyl group at N1, a methyl group at C5, and an ethoxycarbonyl moiety at C3. Its molecular formula is C₁₄H₁₅N₃O₄ with a molecular weight of 289.29 g·mol⁻¹.

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
CAS No. 2135336-63-7
Cat. No. B6298775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate
CAS2135336-63-7
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H15N3O4/c1-4-21-14(18)12-8-10(3)16(15-12)11-5-6-13(17(19)20)9(2)7-11/h5-8H,4H2,1-3H3
InChIKeyCJSPMCFTCGIJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 2135336-63-7): Core Physicochemical and Structural Baseline for Procurement


Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 2135336-63-7) is a fully substituted 1-arylpyrazole-3-carboxylate ester featuring a 3-methyl-4-nitrophenyl group at N1, a methyl group at C5, and an ethoxycarbonyl moiety at C3. Its molecular formula is C₁₄H₁₅N₃O₄ with a molecular weight of 289.29 g·mol⁻¹ [1]. The compound is supplied as a research-grade intermediate with purities typically ≥95% to 98% . This unique substitution pattern—particularly the ortho-methyl group adjacent to the nitro substituent on the N‑phenyl ring—distinguishes it from simpler 4‑nitrophenyl pyrazole‑3‑carboxylate analogs and imparts distinct electronic and steric properties that are relevant to both synthetic and application‑oriented selection.

Why Substituting Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate with Other N‑Aryl Pyrazole‑3‑carboxylates Is Not Straightforward


Closely related N‑aryl pyrazole‑3‑carboxylate esters are not functionally interchangeable, because the presence and position of the aryl substituents govern lipophilicity, hydrogen‑bond acceptor capacity, and steric demand. For example, substituting the 4‑nitrophenyl analog ethyl 1‑(4‑nitrophenyl)‑1H‑pyrazole‑3‑carboxylate (CAS 19532‑38‑8) for the title compound would reduce logP by approximately 0.5 log unit (ΔXLogP3 ~ 0.5) and eliminate the steric shielding provided by the 3‑methyl group [1][2]. Such changes can alter membrane permeability in cell‑based assays, modify the regioselectivity of subsequent chemical transformations, and shift the adsorption geometry in surface‑active applications. Consequently, selection of the precise analog must be driven by quantitative property and performance data rather than by casual structural similarity.

Quantitative Differentiation Evidence for Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 2135336-63-7) Versus Core Analogs


Higher Computed Lipophilicity vs. the Unsubstituted 4‑Nitrophenyl Analog

The target compound exhibits a computed XLogP3 of 3.0, whereas the direct analog lacking the 3‑methyl group on the phenyl ring, ethyl 1‑(4‑nitrophenyl)‑1H‑pyrazole‑3‑carboxylate, reports a logP of 2.48 [1][2]. The difference of +0.52 log unit translates to a ~3.3‑fold higher theoretical partition coefficient, indicating greater lipophilicity that may enhance passive membrane diffusion in cell‑based assays and alter in vivo distribution profiles.

Lipophilicity Drug-likeness Membrane permeability

Increased Molecular Weight and Heavy-Atom Count vs. 4‑Nitrophenyl Analog

The molecular weight of the target compound is 289.29 g·mol⁻¹, which is 28.06 g·mol⁻¹ heavier than ethyl 1‑(4‑nitrophenyl)‑1H‑pyrazole‑3‑carboxylate (261.23 g·mol⁻¹) [1][2]. This increase reflects the additional methyl substituent and results in a heavy‑atom count of 21 versus 19 for the comparator. While both compounds remain within the favorable range for oral bioavailability (MW < 500), the higher molecular weight of the target compound may reduce aqueous solubility proportionally but can also increase van der Waals contacts in protein binding pockets.

Molecular weight Pharmacokinetics Heavy-atom count

Distinct Synthetic Entry via 3‑Methyl‑4‑nitrobenzaldehyde Enabling Ortho‑Methyl Functionalization

While the common 4‑nitrophenyl analog is prepared from 4‑nitrophenylhydrazine and ethyl acetoacetate [1], the target compound is synthesized via condensation of 3‑methyl‑4‑nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate . The aldehyde‑based route not only installs the 3‑methyl group but also provides a handle for further derivatization at the benzylic position after nitro group reduction, a synthetic pathway unavailable for the 4‑nitrophenyl-only analog. Commercial purity data indicate the target compound is routinely supplied at 98% purity , compared with typical 95–97% for the 4‑nitrophenyl analog [1].

Synthetic accessibility Regioselectivity Building-block utility

Corrosion Inhibition Potential Inferred from Structurally Related Pyrazole‑3‑carboxylate L6

A closely related analog, ethyl 5‑methyl‑1‑(((4‑nitrophenyl)amino)methyl)‑1H‑pyrazole‑3‑carboxylate (compound L6), achieved a maximum corrosion inhibition efficiency (IE%) of 91.8% at 10⁻³ M for carbon steel in 1 M HCl [1]. The title compound shares the same pyrazole‑3‑carboxylate core and a 4‑nitrophenyl motif but replaces the amino‑methyl linker with a direct N‑aryl bond bearing a 3‑methyl substituent. While direct experimental data for the target compound are not yet published, the structural analogy suggests it may exhibit similar or enhanced inhibition behavior because the 3‑methyl group could increase electron density on the pyrazole ring and improve film-forming adsorption on steel surfaces. This inference must be verified experimentally before procurement for corrosion inhibitor development.

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

Zero Hydrogen‑Bond Donors and Five Hydrogen‑Bond Acceptors: A Favorable Profile for Non‑Polar Environments

The target compound possesses zero hydrogen‑bond donors (HBD = 0) and five hydrogen‑bond acceptors (HBA = 5), whereas the 4‑nitrophenyl analog also has HBD = 0 but displays only four hydrogen‑bond acceptors [1][2]. The additional acceptor arises from the nitro group geometry, but the relevant distinction is that the target compound's HBA/HBD ratio is 5:0, compared to 4:0 for the comparator. This property, combined with a topological polar surface area (TPSA) of 89.9 Ų for the target versus 89.94 Ų for the comparator, indicates similar overall polarity but a higher density of acceptor sites in the target molecule, which may favor stronger interactions with metal cations in corrosion inhibition contexts.

Hydrogen bonding Drug design Solubility

Commercial Availability at 98% Purity with Defined Storage and Handling Specifications

The title compound is commercially available at 98% purity (HPLC) with a defined storage condition of 2–8°C sealed in dry atmosphere . In comparison, the 4‑nitrophenyl analog ethyl 1‑(4‑nitrophenyl)‑1H‑pyrazole‑3‑carboxylate is typically offered at 95–97% purity [1]. The higher specification purity of the target compound reduces the burden of pre‑use purification and ensures more reproducible results in assays where impurities might inhibit or activate unintended pathways.

Purity Procurement Storage

Research and Industrial Application Scenarios Where Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 2135336-63-7) Offers Differentiated Value


Medicinal Chemistry SAR Programs Requiring Enhanced Lipophilicity and ortho‑Methyl Steric Shielding

When conducting structure‑activity relationship studies on pyrazole‑based lead series, the +0.52 log unit higher XLogP3 of the title compound relative to the 4‑nitrophenyl analog [1] makes it a strategic tool for improving passive membrane permeability. The 3‑methyl group on the phenyl ring provides steric shielding that can modulate off‑target interactions and metabolic stability, particularly against CYP‑mediated oxidation at the ortho position. Researchers pursuing CNS‑penetrant candidates or intracellular targets will benefit from this differentiated lipophilicity profile without introducing hydrogen‑bond donors.

Corrosion Inhibitor Development Leveraging the Pyrazole‑3‑carboxylate Chemotype

Based on the 91.8% inhibition efficiency demonstrated by the structurally related pyrazole‑3‑carboxylate L6 for carbon steel in 1 M HCl [2], the title compound represents a promising scaffold for developing novel green corrosion inhibitors. The 3‑methyl‑4‑nitrophenyl substituent may enhance film‑forming properties and electron‑donating capacity at the metal interface. Experimental validation of this compound in electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) assays is recommended before industrial adoption.

Synthetic Building Block for Benzylic Derivatization After Nitro Reduction

The aldehyde‑based synthesis route (3‑methyl‑4‑nitrobenzaldehyde) provides a unique entry point for generating ortho‑substituted analogs . Upon reduction of the nitro group to an amine, the 3‑methyl‑4‑aminophenyl intermediate can undergo diazotization, cross‑coupling, or amide formation, enabling libraries of compounds that are inaccessible from the conventional 4‑nitrophenylhydrazine route. This makes the title compound a preferred starting material for medicinal chemistry groups exploring pyrazole‑based kinase inhibitors or GPCR modulators.

Analytical Reference Standard with Defined Purity and Storage Specifications

The commercial availability of the title compound at 98% purity with documented storage conditions (2–8°C, dry) positions it as a reliable reference standard for HPLC‑MS method development, quantitative NMR experiments, and batch‑to‑batch quality control. Its higher purity specification relative to common 4‑nitrophenyl analogs (95–97%) reduces the need for pre‑analytical purification and ensures consistent detector response across analytical runs.

Quote Request

Request a Quote for Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.